molecular formula C8H10N2O2 B167334 Diazodimedone CAS No. 1807-68-7

Diazodimedone

Cat. No.: B167334
CAS No.: 1807-68-7
M. Wt: 166.18 g/mol
InChI Key: DMOYBIUAWCVPLF-UHFFFAOYSA-N
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Description

Diazodimedone, also known as 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione, is a diazo compound with the molecular formula C8H10N2O2. It is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexanedione ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations .

Mechanism of Action

The mechanism of action of diazodimedone involves the generation of reactive intermediates such as carbenes and ylides. These intermediates can undergo various transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Diazodimedone can be compared with other diazodicarbonyl compounds such as diazoacetylacetone and dimethyl diazomalonate. While all these compounds share the diazo group and dicarbonyl structure, this compound is unique in its reactivity and the types of products it forms . For example:

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to form diverse products make it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2-diazo-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOYBIUAWCVPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326565
Record name Diazodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807-68-7
Record name Diazodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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